N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide
Overview
Description
N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide is a heterocyclic compound featuring a triazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazine ring, which is known for its stability and reactivity, makes this compound a valuable subject for research and industrial applications.
Mechanism of Action
Target of Action
Structurally similar compounds have been found to exhibit diuretic activity , suggesting that this compound may interact with renal transporters or enzymes involved in fluid balance.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets to alter their function, leading to changes in cellular processes .
Biochemical Pathways
Given the potential diuretic activity, it may influence pathways related to fluid and electrolyte balance in the body .
Result of Action
Based on the potential diuretic activity, it may lead to increased urine production and altered electrolyte levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amidine with a nitrile under acidic or basic conditions to form the triazine core.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the triazine intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to a hydroxyl group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the triazine ring, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the development of bioactive molecules. Its triazine ring is a common motif in many biologically active compounds, including herbicides and pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of polymers, dyes, and agrochemicals. Its stability and reactivity make it suitable for various applications in material science and agriculture.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,4-triazine-3,5-dione: Similar in structure but lacks the acetamide group.
1,3,5-Triazine-2,4,6-triamine (Melamine): Contains a triazine ring but with different substituents.
2,4-Diamino-6-methyl-1,3,5-triazine: Another triazine derivative with different functional groups.
Uniqueness
N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide is unique due to the presence of both the triazine ring and the acetamide group. This combination imparts distinct chemical properties, making it versatile for various applications. Its specific reactivity and stability differentiate it from other triazine derivatives.
Properties
IUPAC Name |
N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4-3-10(9-5(2)11)6(12)8-7-4/h3H2,1-2H3,(H,8,12)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSCAWXVGUIUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N(C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451640 | |
Record name | N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136738-23-3 | |
Record name | N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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